Z-Leu-Leu-Glu-AMC

Description

Properties

IUPAC Name |

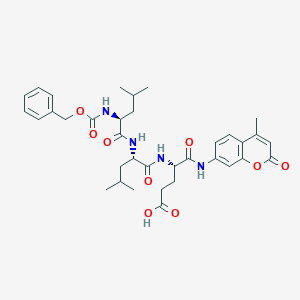

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYHOBVZPWIGJM-KCHLEUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Z-Leu-Leu-Glu-AMC Assay: Principle, Protocol, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Z-Leu-Leu-Glu-AMC assay, a widely used method for measuring the caspase-like activity of the proteasome. We will delve into the core principles of the assay, provide detailed experimental protocols, present quantitative data for key parameters, and illustrate the underlying biological pathways and experimental workflows.

Core Principle of the this compound Assay

The this compound assay is a fluorogenic method designed to quantify the peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like activity of the 20S and 26S proteasomes.[1][2] The assay utilizes a specific synthetic peptide substrate, Z-Leu-Leu-Glu-7-amino-4-methylcoumarin (Z-LLE-AMC).

The fundamental principle of the assay is based on the enzymatic cleavage of this substrate by the proteasome. The 20S proteasome, the catalytic core of the larger 26S proteasome, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like. The caspase-like activity is primarily attributed to the β1 subunit (also known as PSMB6) of the constitutive proteasome.[3][4]

The Z-LLE-AMC substrate is designed to be specifically recognized and cleaved by the β1 subunit after the glutamic acid (Glu) residue.[4] The substrate consists of a tripeptide sequence (Leu-Leu-Glu) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the AMC fluorophore is quenched and does not emit a significant fluorescent signal. Upon cleavage by the proteasome's caspase-like activity, the free AMC is released. This free AMC is highly fluorescent and can be detected by measuring its emission at approximately 440-460 nm following excitation at around 345-380 nm.[1][4] The intensity of the fluorescent signal is directly proportional to the amount of AMC released, which in turn is a measure of the proteasome's caspase-like activity.

For in vitro assays using the purified 20S proteasome, activation with a low concentration of sodium dodecyl sulfate (SDS) is often required to open the latent core structure and allow substrate access to the active sites.[4]

Experimental Protocols

Measurement of Caspase-Like Activity in Cell Lysates

This protocol outlines the steps for measuring the caspase-like activity of the proteasome in whole-cell extracts.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

This compound substrate (stock solution in DMSO)

-

Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

Proteasome inhibitor (e.g., MG-132) for negative control

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Incubate the cell suspension on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant (cytosolic extract) and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Dilute the cell lysate to a final concentration of 1-2 µg/µL with Proteasome Assay Buffer.

-

In a 96-well black microplate, add 50 µL of the diluted cell lysate to each well.

-

For the negative control, pre-incubate a set of lysate samples with a proteasome inhibitor (e.g., 20 µM MG-132) for 15-30 minutes at 37°C.

-

Prepare the substrate solution by diluting the Z-LLE-AMC stock solution in Proteasome Assay Buffer to a final working concentration (typically 50-200 µM).[1]

-

-

Measurement:

-

Initiate the reaction by adding 50 µL of the substrate solution to each well, bringing the total volume to 100 µL.

-

Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 5-10 minutes. Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

-

Data Analysis:

-

Determine the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the kinetic curve.

-

Subtract the rate of the inhibitor-treated samples from the rate of the untreated samples to determine the specific proteasome-dependent activity.

-

The activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein. For absolute quantification, a standard curve using free AMC should be generated.[5][6]

-

Measurement of Caspase-Like Activity of Purified 20S Proteasome

This protocol is for measuring the activity of purified 20S proteasome.

Materials:

-

Purified 20S proteasome

-

Proteasome Assay Buffer (as above)

-

This compound substrate

-

0.035% (w/v) SDS solution for activation[4]

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader

Procedure:

-

Proteasome Activation:

-

Dilute the purified 20S proteasome to the desired concentration (e.g., 1-5 nM) in Proteasome Assay Buffer.

-

To activate the proteasome, add SDS to a final concentration of 0.01-0.035%.[4] Incubate for 15 minutes at 37°C.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of the activated proteasome solution to each well.

-

Prepare the Z-LLE-AMC substrate solution in Proteasome Assay Buffer to the desired final concentration.

-

-

Measurement and Data Analysis:

-

Follow steps 3 and 4 from the cell lysate protocol to initiate the reaction, measure fluorescence, and analyze the data.

-

AMC Standard Curve

To convert relative fluorescence units to the absolute amount of product formed (moles of AMC), a standard curve should be prepared.

Procedure:

-

Prepare a stock solution of free 7-amino-4-methylcoumarin (AMC) in DMSO.

-

Create a series of dilutions of the AMC stock solution in the Proteasome Assay Buffer, ranging from 0 to a concentration that covers the expected experimental values (e.g., 0-10 µM).

-

Add 100 µL of each AMC dilution to the wells of a 96-well black microplate.

-

Measure the fluorescence at the same excitation and emission wavelengths used for the assay.

-

Plot the fluorescence intensity (RFU) against the known AMC concentration (µM or pmol).

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope that can be used to convert experimental RFU values to the amount of AMC produced.[6][7]

Quantitative Data

The following tables summarize key quantitative parameters associated with the this compound assay. It is important to note that these values can vary depending on the specific experimental conditions, such as buffer composition, temperature, and the source of the proteasome.

| Parameter | Value | Source Organism/System | Reference(s) |

| Excitation Wavelength | 345 - 380 nm | N/A | [1][4] |

| Emission Wavelength | 440 - 460 nm | N/A | [1][4] |

| Working Substrate Conc. | 20 - 200 µM | In vitro / Cell-based | [1][4] |

| 20S Proteasome Activation | 0.035% SDS | In vitro (purified) | [4] |

| Table 1: General Assay Parameters for this compound. |

| Enzyme Source | Km (µM) | Vmax (relative units) | Reference(s) |

| Purified 20S Proteasome | Not explicitly found for Z-LLE-AMC in the provided search results. For a similar caspase-like substrate, kinetic analyses have been performed, but specific values for Z-LLE-AMC are not readily available in the initial search. Further targeted kinetic studies would be required to establish these values definitively. | - | |

| Table 2: Kinetic Parameters for this compound Cleavage by the Proteasome. |

| Inhibitor | IC50 (nM) | Target Proteasome Subunit(s) | Cell Line/System | Reference(s) |

| MG-132 | ~100-500 | β5 >> β1, β2 | Various | General knowledge, not specifically from Z-LLE-AMC assay in search results. |

| Bortezomib | ~5-20 | β5 > β1 >> β2 | Multiple Myeloma | General knowledge, not specifically from Z-LLE-AMC assay in search results. |

| Carfilzomib | ~5-10 | β5 | Various | General knowledge, not specifically from Z-LLE-AMC assay in search results. |

| Table 3: IC50 Values of Common Proteasome Inhibitors. Note: These are general values and may not have been determined specifically with the Z-LLE-AMC assay. The inhibitory profile against the β1 subunit can be assessed using this assay. |

Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

The this compound assay measures a key catalytic activity of the proteasome, a central component of the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes.

Caption: The Ubiquitin-Proteasome System (UPS) for protein degradation.

Experimental Workflow of the this compound Assay

The following diagram illustrates the key steps involved in performing the this compound assay.

Caption: Workflow for the this compound proteasome activity assay.

Conclusion

The this compound assay is a robust and sensitive method for the specific measurement of the caspase-like activity of the proteasome. Its fluorogenic nature allows for continuous monitoring of enzymatic activity, making it well-suited for kinetic studies and high-throughput screening of potential proteasome inhibitors. A thorough understanding of the assay's principles and adherence to detailed protocols are crucial for obtaining accurate and reproducible data. This guide provides the foundational knowledge and practical instructions for researchers to effectively implement this valuable tool in their studies of the ubiquitin-proteasome system and its role in health and disease.

References

Z-Leu-Leu-Glu-AMC: A Technical Guide to its Substrate Specificity for Proteasome Subunits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-LLE-AMC), focusing on its specificity for the catalytic subunits of the proteasome. This document consolidates key data, outlines detailed experimental protocols, and presents visual workflows to support research and development in the fields of enzymology and drug discovery.

Introduction to Proteasome Activity and Substrates

The proteasome is a multi-catalytic protease complex responsible for regulated protein degradation in eukaryotic cells. The 20S core particle of the proteasome contains three distinct catalytic activities, primarily attributed to its β-subunits: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) or peptidylglutamyl-peptide hydrolyzing (PGPH) activity. The constitutive proteasome contains the catalytic subunits β5 (CT-L), β2 (T-L), and β1 (C-L). In response to inflammatory signals, cells can express immunoproteasomes, which incorporate the alternative catalytic subunits β5i (LMP7), β2i (MECL-1), and β1i (LMP2).

Fluorogenic peptide substrates are essential tools for measuring the specific activities of these proteasome subunits. Z-LLE-AMC is a commercially available substrate widely used to assess the caspase-like activity of the proteasome.

Data Presentation: Z-LLE-AMC Substrate Specificity

| Proteasome Subunit | Type | Catalytic Activity | Z-LLE-AMC Hydrolysis |

| β1 | Constitutive | Caspase-like (PGPH) | High |

| β2 | Constitutive | Trypsin-like | Negligible |

| β5 | Constitutive | Chymotrypsin-like | Negligible |

| β1i (LMP2) | Immuno | Chymotrypsin-like | Negligible |

| β2i (MECL-1) | Immuno | Trypsin-like | Negligible |

| β5i (LMP7) | Immuno | Chymotrypsin-like | Negligible |

Note: The primary reason for the lack of Z-LLE-AMC hydrolysis by the β1i subunit is its altered substrate specificity. The β1i subunit exhibits a preference for cleaving after small hydrophobic or branched-chain amino acids, a characteristic referred to as branched-chain amino acid preferring (BrAAP) activity, rather than the caspase-like preference for acidic residues.

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay with Purified 20S Proteasome

This protocol details the measurement of caspase-like activity of purified 20S constitutive and immunoproteasomes using Z-LLE-AMC.

Materials:

-

Purified 20S constitutive proteasome

-

Purified 20S immunoproteasome

-

Z-LLE-AMC substrate (stock solution in DMSO)

-

Proteasome Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.1-7.5, 50 mM NaCl, 2 mM β-mercaptoethanol)

-

Proteasome inhibitor (e.g., MG132) for control

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare the Proteasome Assay Buffer. Dilute the Z-LLE-AMC stock solution in assay buffer to the desired final working concentration (typically 50-200 µM).[1]

-

Proteasome Preparation: Dilute the purified 20S constitutive and immunoproteasomes in Proteasome Assay Buffer to a final concentration of approximately 20 nM.[1]

-

Assay Setup: To a 96-well black microplate, add 50 µL of the diluted proteasome solution to the appropriate wells. For control wells, pre-incubate the proteasome with a specific inhibitor like MG132.

-

Initiate Reaction: Add 50 µL of the Z-LLE-AMC substrate solution to each well to initiate the reaction. The final volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for 20-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to 360-380 nm and the emission wavelength to 460 nm.[1][2]

-

Data Analysis: Determine the rate of AMC release by calculating the linear slope of the fluorescence signal over time. Subtract the rate of the inhibitor-treated control wells from the experimental wells to determine the specific proteasome activity.

Protocol 2: Proteasome Activity Assay in Cell Lysates

This protocol is adapted for measuring proteasome activity in total cell lysates.

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Proteasome Lysis Buffer (e.g., 40 mM Tris, pH 7.2, 50 mM NaCl, 2 mM β-mercaptoethanol, 2 mM ATP, 5 mM MgCl2, 10% glycerol)

-

Z-LLE-AMC substrate

-

Proteasome inhibitor (e.g., MG132)

-

Protein concentration assay kit (e.g., Bradford or BCA)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold PBS.

-

Lyse the cells in Proteasome Lysis Buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard protein assay.

-

Assay Setup:

-

Dilute the cell lysate to a consistent protein concentration in Proteasome Assay Buffer.

-

For each sample, prepare two sets of wells in a 96-well black microplate: one for the total activity and one for the non-proteasomal activity control.

-

To the control wells, add a proteasome inhibitor (e.g., MG132) and incubate for 15-30 minutes at 37°C.

-

-

Reaction and Measurement:

-

Add the Z-LLE-AMC substrate to all wells to a final concentration of 50-200 µM.

-

Incubate the plate at 37°C and measure fluorescence kinetically as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the rate of AMC release for each well.

-

Subtract the rate of the inhibitor-treated wells from the corresponding untreated wells to obtain the specific proteasome-mediated activity.

-

Normalize the activity to the total protein concentration of the lysate.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

Unraveling the Proteasome's Catalytic Machinery: A Technical Guide to Z-Leu-Leu-Glu-AMC Cleavage

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis, selectively degrading a vast array of intracellular proteins to regulate diverse physiological processes. Central to this system is the 26S proteasome, a sophisticated multi-catalytic protease complex. Its proteolytic core, the 20S proteasome, harbors distinct catalytic activities crucial for protein breakdown. Understanding the specific mechanisms of substrate cleavage by the proteasome is paramount for elucidating its role in disease and for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the cleavage of the fluorogenic peptide substrate Z-Leu-Leu-Glu-AMC, a key tool for probing a specific facet of proteasome function.

The Mechanism of this compound Cleavage

The cleavage of this compound (Z-LLE-AMC) is a specific measure of the caspase-like or peptidylglutamyl peptide hydrolyzing (PGPH) activity of the proteasome.[1] This activity is primarily attributed to the β1 subunit (also known as PSMB6) of the 20S proteasome core particle.[2][3] The proteasome preferentially cleaves peptide bonds on the carboxyl side of acidic amino acid residues, such as glutamate (Glu) in the Z-LLE-AMC sequence.

The 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings (α7β7β7α7).[2] The catalytic active sites are located within the interior of the barrel, requiring substrates to enter through a gated channel in the outer α-rings.[3] The 26S proteasome, which consists of the 20S core particle capped by one or two 19S regulatory particles, is the form of the proteasome responsible for ATP-dependent degradation of ubiquitinated proteins.[4][5] The 19S cap recognizes, unfolds, and translocates substrates into the 20S core for degradation.[3][6] Cleavage of small fluorogenic peptides like Z-LLE-AMC can be catalyzed by both the 20S and 26S proteasomes.[1]

Upon cleavage of Z-LLE-AMC by the active β1 subunit, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence can be monitored over time to quantify the caspase-like activity of the proteasome.[1][7]

Quantitative Data on this compound Cleavage

The following table summarizes key quantitative parameters related to the cleavage of Z-LLE-AMC by the proteasome, compiled from various studies. These values can be influenced by experimental conditions such as buffer composition, temperature, and the specific form of the proteasome used (e.g., purified 20S vs. 26S, or in cell lysates).

| Parameter | Value | Proteasome Type | Organism/Cell Line | Reference |

| Working Concentration | 50-200 µM | 20S and 26S Proteasomes | General | [1] |

| Excitation Wavelength | 360-380 nm | Not Applicable | Not Applicable | [1][8] |

| Emission Wavelength | 460 nm | Not Applicable | Not Applicable | [1][8] |

| kcat/Km | 13,000 M⁻¹s⁻¹ | 20S Proteasome | Not Specified | [9] |

| Inhibitor (MG132) Concentration | 100 µM | Proteasome in HEK293T cell lysates | Human (HEK293T) | [8] |

Experimental Protocols

In Vitro Proteasome Activity Assay with Purified 20S Proteasome

This protocol details the measurement of caspase-like activity using purified 20S proteasome and the fluorogenic substrate Z-LLE-AMC.

Materials:

-

Purified 20S proteasome (e.g., from bovine or human source)

-

Z-LLE-AMC substrate

-

Proteasome Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.1-7.6, 50 mM NaCl, 2 mM β-mercaptoethanol)[1]

-

DMSO for substrate and inhibitor stock solutions

-

Black 96-well microplate[7]

-

Fluorometric plate reader

Procedure:

-

Prepare Reagents:

-

Dissolve Z-LLE-AMC in DMSO to create a stock solution (e.g., 50 mM).[8] Store at -20°C.[1]

-

Prepare the working solution of Z-LLE-AMC by diluting the stock solution in Proteasome Assay Buffer to the desired final concentration (e.g., 100 µM).[1]

-

Dilute the purified 20S proteasome in Proteasome Assay Buffer to the desired working concentration (e.g., 20 nM).[1]

-

-

Assay Setup:

-

Pipette 50 µL of the diluted 20S proteasome solution into the wells of a black 96-well microplate.

-

Include control wells:

-

Substrate alone: 50 µL of Proteasome Assay Buffer instead of the proteasome solution to measure background fluorescence.

-

Inhibitor control: Pre-incubate the 20S proteasome with a proteasome inhibitor (e.g., 100 µM MG132) for 15-30 minutes before adding the substrate to confirm that the measured activity is proteasome-specific.[1][8]

-

-

-

Initiate the Reaction:

-

Add 50 µL of the Z-LLE-AMC working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate-alone wells) from the values obtained for the experimental wells.

-

Determine the rate of reaction by calculating the linear slope of the fluorescence intensity versus time plot. This rate is proportional to the proteasome's caspase-like activity.

-

Proteasome Activity Assay in Cell Lysates

This protocol outlines the measurement of proteasome caspase-like activity in total cell lysates.

Materials:

-

Cultured cells

-

Lysis Buffer (e.g., TSDG Lysis Buffer)

-

Protein quantification assay (e.g., BCA or Bradford assay)

-

Z-LLE-AMC substrate

-

Proteasome inhibitor (e.g., MG132)

-

Black 96-well microplate

-

Fluorometric plate reader

Procedure:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total cellular proteins.

-

Determine the protein concentration of the lysate using a standard protein quantification assay.

-

-

Assay Setup:

-

Dilute the cell lysate with assay buffer to a final protein concentration of approximately 7 µg per well (this may need optimization depending on the cell type).[10]

-

Add the diluted cell lysate to the wells of a black 96-well plate.

-

Prepare control wells, including a lysate sample pre-treated with a proteasome inhibitor (e.g., 100 µM MG132) to determine the contribution of non-proteasomal proteases to substrate cleavage.[1][8]

-

-

Initiate and Measure:

-

Data Analysis:

-

Subtract the fluorescence values from the inhibitor-treated lysate wells from the corresponding untreated lysate wells to obtain the specific proteasomal activity.

-

Calculate the rate of AMC release and normalize it to the amount of protein in the lysate (e.g., nmol AMC/mg protein/min).

-

Visualizations

Caption: Enzymatic cleavage of Z-LLE-AMC by the β1 subunit of the 20S proteasome.

Caption: General experimental workflow for measuring proteasome activity using Z-LLE-AMC.

Conclusion

The cleavage of this compound serves as a robust and specific assay for the caspase-like activity of the proteasome, providing valuable insights into the functional state of this critical cellular machine. By understanding the underlying mechanism and employing standardized experimental protocols, researchers and drug development professionals can effectively utilize this tool to investigate the role of the proteasome in health and disease and to screen for novel therapeutic modulators of its activity. The data and methodologies presented in this guide offer a comprehensive resource for the successful implementation and interpretation of Z-LLE-AMC-based proteasome activity assays.

References

- 1. ubpbio.com [ubpbio.com]

- 2. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endoproteolytic Activity of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ubpbio.com [ubpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the AMC Fluorophore in Proteasome Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the 7-Amino-4-methylcoumarin (AMC) fluorophore in proteasome activity assays. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to effectively utilize this widely adopted technique for studying proteasome function and screening for potential therapeutic inhibitors.

Core Principles: The AMC Fluorophore in Proteasome Activity Measurement

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of damaged or unnecessary proteins, playing a vital role in cellular homeostasis. The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, primarily categorized as chymotrypsin-like, trypsin-like, and caspase-like.

Proteasome assays utilizing the AMC fluorophore are based on the principle of fluorescence quenching and dequenching. In these assays, a specific peptide sequence, recognized and cleaved by a particular proteasome catalytic subunit, is chemically linked to the AMC molecule. This conjugation effectively quenches the natural fluorescence of AMC.[1] Upon enzymatic cleavage of the peptide substrate by the proteasome, the free AMC is released, resulting in a significant increase in fluorescence intensity.[2] This change in fluorescence can be measured over time using a fluorometer, providing a direct and sensitive readout of proteasome activity.[3]

The excitation and emission maxima for free AMC are typically in the range of 345–351 nm and 430–445 nm, respectively.[1][4]

Quantitative Data: AMC-Based Substrates for Proteasome Activity

The selection of an appropriate AMC-conjugated substrate is crucial for targeting specific proteolytic activities of the proteasome. Different peptide sequences are preferentially cleaved by the distinct catalytic subunits of both the constitutive proteasome and the immunoproteasome. The following tables summarize key substrates and their associated quantitative data.

It is important to note that kinetic parameters such as Km (Michaelis constant) and kcat (turnover number) can vary depending on the specific experimental conditions, including buffer composition, temperature, pH, and the source and purity of the proteasome preparation. The data presented below is a compilation from various sources and should be used as a reference guide. For precise kinetic determinations, it is recommended to perform these measurements under the specific conditions of your experimental setup.

Table 1: Common AMC-Based Substrates for Constitutive Proteasome Activity

| Proteasome Subunit | Catalytic Activity | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| β5 | Chymotrypsin-like | Suc-LLVY-AMC | ~40[5][6] | Not consistently reported | Not consistently reported |

| β2 | Trypsin-like | Boc-LSTR-AMC | Not consistently reported | Not consistently reported | Not consistently reported |

| β1 | Caspase-like | Z-LLE-AMC | Not consistently reported | Not consistently reported | Not consistently reported |

Table 2: Common AMC-Based Substrates for Immunoproteasome Activity

| Immunoproteasome Subunit | Catalytic Activity | Substrate | Observations |

| β5i (LMP7) | Chymotrypsin-like | Ac-ANW-AMC | Preferred substrate for immunoproteasome over constitutive proteasome.[2][7] |

| β2i (MECL-1) | Trypsin-like | Ac-KQL-AMC | Can be cleaved by both immunoproteasome and constitutive proteasome.[7] |

| β1i (LMP2) | Caspase-like | Ac-PAL-AMC | Selective for the immunoproteasome over the constitutive proteasome.[8] |

Signaling Pathway: The Ubiquitin-Proteasome System

The degradation of most cellular proteins by the proteasome is a highly regulated process initiated by the covalent attachment of a polyubiquitin chain to the target protein. This ubiquitination process involves a three-enzyme cascade (E1, E2, and E3). The polyubiquitinated protein is then recognized by the 26S proteasome, which unfolds and translocates the substrate into its 20S catalytic core for degradation.

Experimental Protocols

Preparation of Cell Lysates for Proteasome Activity Assay

This protocol provides a general method for preparing cell lysates suitable for measuring proteasome activity. Optimization may be required for specific cell types.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100. (Optional: 2 mM ATP can be added to improve the recovery of intact 26S proteasome).

-

Cell scrapers

-

Microcentrifuge tubes

-

Microcentrifuge capable of 15,000 x g at 4°C

Procedure:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash the pellet twice with ice-cold PBS.

-

Aspirate the final PBS wash. For adherent cells, add an appropriate volume of ice-cold Lysis Buffer to the plate and scrape the cells. For suspension cells, resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

In-Solution Proteasome Activity Assay

This protocol describes the measurement of proteasome activity in cell lysates or with purified proteasome preparations using an AMC-based substrate.

Materials:

-

Cell lysate or purified proteasome

-

Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT (for 26S proteasome, also include 1 mM ATP)

-

AMC-conjugated substrate stock solution (e.g., 10 mM in DMSO)

-

Proteasome inhibitor (e.g., MG-132) for control wells (optional but recommended)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with filters for AMC (Excitation: ~350 nm, Emission: ~440 nm)

Procedure:

-

Prepare the Assay Reaction Mix: In a microcentrifuge tube, prepare a sufficient volume of Assay Buffer. Just before use, dilute the AMC-conjugated substrate to the desired final concentration (typically 20-100 µM).

-

Pipette the Assay Reaction Mix into the wells of the 96-well plate.

-

For inhibitor control wells, add the proteasome inhibitor to the desired final concentration and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the cell lysate (typically 10-50 µg of total protein) or purified proteasome to each well.

-

Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

The rate of the reaction (increase in fluorescence over time) is proportional to the proteasome activity. The data can be plotted as fluorescence units versus time, and the initial linear portion of the curve should be used to calculate the reaction velocity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a proteasome activity assay and the logical relationship between the components of the assay.

References

- 1. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ubpbio.com [ubpbio.com]

- 3. biorbyt.com [biorbyt.com]

- 4. Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ubpbio.com [ubpbio.com]

- 8. caymanchem.com [caymanchem.com]

The Role of Z-Leu-Leu-Glu-AMC in Advancing Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fluorogenic peptide substrate, Z-Leu-Leu-Glu-AMC, has emerged as an invaluable tool in the field of oncology research. Its specificity for the caspase-like (peptidylglutamyl-peptide hydrolyzing) activity of the proteasome allows for precise measurement of this enzyme's function, which is often dysregulated in cancerous cells. This technical guide provides an in-depth overview of the applications of this compound in cancer research, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

The Ubiquitin-Proteasome System: A Key Player in Cancer Biology

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated intracellular protein degradation in eukaryotic cells.[1][2][3] This intricate system is responsible for the turnover of the majority of intracellular proteins, including those critical for cell cycle regulation, apoptosis, and signal transduction.[2][4] The 26S proteasome, a large multi-catalytic protease complex, is the central executioner of the UPS. It recognizes and degrades proteins that have been tagged with a polyubiquitin chain by a cascade of enzymes (E1, E2, and E3 ligases).[1][2][4]

Dysregulation of the UPS is a hallmark of many cancers.[1] Malignant cells often exhibit increased proteasome activity to support their high rates of proliferation and to evade apoptosis.[5][6] This reliance on the proteasome makes it an attractive target for cancer therapy.[1][4][7]

This compound: A Specific Substrate for Measuring Proteasome Activity

This compound is a synthetic peptide substrate designed to specifically measure the caspase-like activity of the proteasome, which is primarily mediated by the β1 subunit of the 20S catalytic core.[8] The peptide sequence, Z-Leu-Leu-Glu, is recognized and cleaved by this active site. The C-terminus is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched in the intact substrate. Upon cleavage by the proteasome, the free AMC is released, and its fluorescence can be measured, providing a direct readout of enzymatic activity.[9][10][11] This high specificity and sensitivity make this compound a preferred tool for researchers studying proteasome function in cancer.[12]

Applications in Cancer Research

The use of this compound in cancer research is multifaceted, ranging from basic mechanistic studies to drug discovery and development.

Quantifying Proteasome Activity in Cancer Cells

Researchers utilize this compound to compare the proteasome's caspase-like activity between cancerous and non-cancerous cells, as well as among different cancer types. This can help to elucidate the role of this specific proteasomal activity in tumor progression and survival.

Screening for Proteasome Inhibitors

This compound-based assays are widely employed in high-throughput screening campaigns to identify novel proteasome inhibitors.[12] By measuring the reduction in fluorescence in the presence of test compounds, researchers can identify potent and selective inhibitors of the proteasome's caspase-like activity. The proteasome inhibitor bortezomib, for instance, has been shown to inhibit the caspase-like activity of the proteasome in cervical cancer cells.[13]

Elucidating Mechanisms of Drug Resistance

In some cases, cancer cells can develop resistance to proteasome inhibitors. This compound can be used to investigate the mechanisms underlying this resistance, such as alterations in proteasome subunit expression or activity.

Experimental Protocols

Preparation of Cell Lysates for Proteasome Activity Assay

This protocol describes the preparation of whole-cell extracts for the subsequent measurement of proteasome activity.

Materials:

-

Cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Aspirate PBS and add an appropriate volume of ice-cold lysis buffer to the plate.

-

Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytosolic and nuclear proteins, and transfer it to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

The lysate can be used immediately or stored at -80°C for future use.

Proteasome Caspase-Like Activity Assay

This protocol outlines the procedure for measuring the caspase-like activity of the proteasome in cell lysates using this compound.

Materials:

-

Cell lysate (prepared as described above)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

This compound substrate (stock solution in DMSO)

-

Proteasome inhibitor (e.g., MG-132) for negative control

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Thaw the cell lysate on ice.

-

Prepare the reaction mixture in a 96-well black microplate. For each sample, prepare two wells: one for the total activity and one for the inhibitor control.

-

To each well, add the cell lysate (e.g., 20-50 µg of total protein) and adjust the volume with assay buffer to a final volume of 90 µl.

-

To the inhibitor control wells, add the proteasome inhibitor (e.g., MG-132 to a final concentration of 20 µM). To the total activity wells, add the same volume of DMSO.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µl of this compound to each well to a final concentration of 50-200 µM.[10]

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[10][11] Record the fluorescence every 5 minutes for 30-60 minutes at 37°C.

-

The proteasome activity is calculated from the linear range of the fluorescence increase over time. Subtract the rate of the inhibitor control from the total activity to determine the specific proteasome-mediated activity.

Quantitative Data

The following table summarizes typical quantitative data obtained from proteasome activity assays using this compound.

| Parameter | Value | Cell Line/Condition | Reference |

| Working Concentration | 50 - 200 µM | General | [10] |

| Excitation Wavelength | 345 - 380 nm | In vitro assay | [8][10][11][14] |

| Emission Wavelength | 440 - 460 nm | In vitro assay | [8][10][11][14] |

| Bortezomib Inhibition | Predominantly caspase-like activity | Cervical cancer cells | [13] |

Signaling Pathways and Logical Relationships

The activity of the proteasome, which can be measured using this compound, is intricately linked to key signaling pathways that are often dysregulated in cancer.

The NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[3] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon receiving an activating signal, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes, many of which promote cancer cell survival and proliferation.[1][7] Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation and promoting apoptosis in cancer cells.[4][7]

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting the ubiquitin-proteasome system for cancer treatment: discovering novel inhibitors from nature and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. south-bay-bio.com [south-bay-bio.com]

- 9. This compound (Z-LLE-AMC) | Proteasome | 348086-66-8 | Invivochem [invivochem.com]

- 10. ubpbio.com [ubpbio.com]

- 11. This compound | Proteasome substrate | Hello Bio [hellobio.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Bortezomib targets the caspase-like proteasome activity in cervical cancer cells, triggering apoptosis that can be enhanced by nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound (Proteasome Substrate 2, fluorogenic) - Echelon Biosciences [echelon-inc.com]

Investigating Proteasome Function with Z-Leu-Leu-Glu-AMC: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-Leu-Leu-Glu-AMC) for the investigation of proteasome function. This fluorogenic substrate is a valuable tool for measuring the caspase-like activity of the proteasome, offering insights into cellular homeostasis, disease pathogenesis, and the efficacy of therapeutic interventions targeting the ubiquitin-proteasome system.

Introduction to Proteasome and this compound

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells. It plays a crucial role in a variety of cellular processes, including cell cycle regulation, signal transduction, and the removal of damaged or misfolded proteins. The 20S proteasome, the catalytic core of the complex, possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (also known as peptidyl-glutamyl peptide-hydrolyzing or PGPH activity).[1][2]

This compound is a synthetic tripeptide substrate specifically designed to measure the caspase-like activity of the 20S and 26S proteasomes.[3][4][5] The substrate consists of the peptide sequence Z-Leu-Leu-Glu conjugated to the fluorescent reporter molecule 7-amido-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide bond C-terminal to the glutamate residue by the active β1 subunit of the proteasome, the free AMC is released, resulting in a measurable increase in fluorescence.[6] This direct relationship between enzymatic activity and fluorescence signal allows for a sensitive and quantitative assessment of proteasome function.

Data Presentation

Substrate Specifications

| Property | Value | Reference |

| Full Name | Z-Leu-Leu-Glu-7-amido-4-methylcoumarin | [4] |

| Abbreviation | Z-LLE-AMC | [3][4][5] |

| Proteasome Activity Measured | Caspase-like (PGPH) | [3][4][5] |

| Catalytic Subunit Targeted | β1 | [6] |

| Excitation Wavelength | 345-380 nm | [3][4][7] |

| Emission Wavelength | 440-460 nm | [4][7] |

| Typical Working Concentration | 50-200 µM | [3][8] |

| Solvent | DMSO |

Kinetic Parameters

The determination of Michaelis-Menten kinetic constants, such as Km (Michaelis constant) and Vmax (maximum reaction velocity), is crucial for characterizing the enzymatic activity of the proteasome with a given substrate. While extensive research has been conducted using this compound, specific Km and Vmax values for its interaction with the proteasome are not consistently reported across the literature. The kinetic properties can be influenced by factors such as the specific proteasome isoform (constitutive vs. immunoproteasome), the purity of the enzyme preparation, and the assay conditions.

Researchers are encouraged to determine these parameters empirically for their specific experimental setup. A general protocol for determining Km and Vmax is provided in the "Experimental Protocols" section.

Inhibitor IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides a summary of reported IC50 values for common proteasome inhibitors against the caspase-like activity, often measured using this compound or similar substrates. It is important to note that these values can vary depending on the cell type, assay conditions, and the specific proteasome complex being studied.

| Inhibitor | Target | Reported IC50 (nM) | Cell Line/System | Reference |

| Bortezomib | 26S Proteasome (β1, β2, β5) | 618 ± 149 | Myeloma Cell Lines | [9] |

| Carfilzomib | 20S Proteasome (β5 >> β1, β2) | >1000 (for β1c) | AMO-1 Myeloma Cells | |

| MG132 | Proteasome (Chymotrypsin-like > Caspase-like) | Not specifically reported for caspase-like activity | Various |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve the lyophilized this compound powder in dimethyl sulfoxide (DMSO) to create a stock solution, typically at a concentration of 10 mM.[10]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[5] Protect from light.

Proteasome Activity Assay in Cell Lysates

This protocol is adapted from methodologies described for measuring proteasome activity in total cell extracts.[10]

-

Cell Lysis:

-

Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and a protease inhibitor cocktail that does not inhibit the proteasome).

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteasomes.

-

-

Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

Assay Setup:

-

In a black, flat-bottom 96-well plate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

-

For each sample, prepare a parallel well containing the same amount of lysate pre-incubated with a proteasome inhibitor (e.g., 10 µM MG132 for 30 minutes at 37°C) to serve as a negative control. This will account for non-proteasomal cleavage of the substrate.[3]

-

Add assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2) to each well to bring the final volume to 100 µL.

-

-

Initiation and Measurement:

-

Add this compound to each well to a final concentration of 100 µM.

-

Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.

-

Record measurements kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Subtract the fluorescence signal from the inhibitor-treated wells from the corresponding untreated wells to determine the proteasome-specific activity.

-

Calculate the rate of substrate cleavage (fluorescence units per minute) from the linear portion of the kinetic curve.

-

Normalize the activity to the amount of protein in the lysate (e.g., RFU/min/µg protein).

-

Assay with Purified 20S Proteasome

This protocol is suitable for characterizing the activity of purified proteasome preparations.

-

Proteasome Activation (Optional but recommended for 20S): For some commercial preparations of the 20S proteasome, a brief incubation with a low concentration of sodium dodecyl sulfate (SDS), typically 0.035%, is required to open the substrate entry channel.[6]

-

Assay Setup:

-

In a 96-well plate, add a known amount of purified 20S proteasome (e.g., 20 nM) to each well.[3]

-

Include a no-enzyme control well containing only the assay buffer and substrate.

-

Add assay buffer to a final volume of 100 µL.

-

-

Initiation and Measurement:

-

Add this compound to a final concentration of 100 µM.

-

Monitor fluorescence kinetically as described for the cell lysate assay.

-

-

Data Analysis:

-

Subtract the background fluorescence from the no-enzyme control.

-

Calculate the specific activity of the purified proteasome (e.g., nmol AMC/min/mg proteasome) by using a standard curve of free AMC to convert fluorescence units to molar amounts.

-

Mandatory Visualizations

Signaling Pathway: The Ubiquitin-Proteasome System

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow: Proteasome Activity Assay

Caption: Workflow for measuring proteasome activity in cell lysates.

Logical Relationship: Principle of the Fluorogenic Assay

Caption: Principle of proteasome activity detection using Z-LLE-AMC.

Conclusion

This compound is a robust and sensitive tool for the specific measurement of the caspase-like activity of the proteasome. This technical guide provides the necessary information for researchers to effectively utilize this substrate in their investigations of proteasome function in health and disease. By following the detailed protocols and understanding the underlying principles, scientists can generate reliable and quantitative data to advance our understanding of the ubiquitin-proteasome system and to facilitate the development of novel therapeutics.

References

- 1. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Proteasome substrate | Hello Bio [hellobio.com]

- 8. ubpbio.com [ubpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

Methodological & Application

Application Note and Protocol: Z-Leu-Leu-Glu-AMC Assay for Purified 20S Proteasome

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system, responsible for the degradation of a majority of intracellular proteins. It possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidylglutamyl-peptide hydrolyzing or PGPH) activities.[1][2] The Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-LLE-AMC) assay is a widely used method to specifically measure the caspase-like activity of the 20S proteasome.[3][4][5][6][7] This fluorogenic assay relies on the cleavage of the peptide substrate Z-LLE-AMC by the proteasome, which releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC). The resulting fluorescence can be quantified to determine the enzymatic activity of the proteasome.[8] This application note provides a detailed protocol for performing the Z-LLE-AMC assay with purified 20S proteasome, including reagent preparation, assay procedure, and data analysis.

Key Experimental Parameters

A summary of the key quantitative data and experimental parameters for the Z-LLE-AMC assay is provided in the tables below for easy reference and comparison.

Table 1: Reagent and Substrate Concentrations

| Component | Stock Concentration | Working Concentration | Notes |

| Purified 20S Proteasome | Varies | 0.2 µg per well (typical) | Optimal concentration may need to be determined empirically. |

| Z-Leu-Leu-Glu-AMC | 10 mM in DMSO | 50-200 µM | Store stock solution at -20°C or -80°C.[6][9] |

| SDS | 20% | 0.02-0.03% | For activation of purified 20S proteasome.[1][10] |

| AMC Standard | 1 mM in DMSO | 0-1 µM (for standard curve) | For quantitative analysis of enzyme activity.[1][2] |

| Proteasome Inhibitor (e.g., MG-132) | 2 mM in DMSO | Varies (e.g., 40 µM) | Used as a negative control to ensure specificity.[11] |

Table 2: Assay Conditions

| Parameter | Recommended Condition | Notes |

| Assay Buffer | 50 mM HEPES, pH 7.6, 100 mM NaCl, 1 mM DTT | Other buffers (e.g., 20 mM Tris, pH 7.5) can also be used.[1][12] |

| Reaction Volume | 100-200 µL | Can be scaled for different microplate formats.[1] |

| Temperature | 37°C | The assay can be performed at room temperature, but activity will be lower.[1] |

| Incubation Time | 30-60 minutes | Kinetic readings are recommended.[2] |

| Excitation Wavelength | 345-380 nm | |

| Emission Wavelength | 445-460 nm | |

| Microplate Type | Black, opaque 96-well plate | Recommended to minimize background fluorescence.[2] |

Experimental Protocol

This protocol is designed for a 96-well plate format.

Materials and Reagents

-

Purified 20S Proteasome

-

This compound substrate

-

Sodium Dodecyl Sulfate (SDS)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM NaCl, 1 mM DTT)

-

Proteasome inhibitor (e.g., MG-132) for negative control

-

7-Amino-4-methylcoumarin (AMC) standard

-

DMSO

-

Black, opaque 96-well microplate

-

Fluorometric microplate reader

Procedure

-

Preparation of Reagents:

-

1X Assay Buffer: Prepare the assay buffer and keep it on ice.

-

Z-LLE-AMC Substrate Stock (10 mM): Dissolve Z-LLE-AMC in DMSO. Store aliquots at -20°C.

-

SDS Solution: Prepare a working solution of SDS in deionized water.

-

AMC Standard Stock (1 mM): Dissolve AMC in DMSO. Store aliquots at -20°C.

-

Proteasome Inhibitor Stock (e.g., 2 mM MG-132): Dissolve in DMSO and store aliquots at -20°C.

-

-

AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard in 1X Assay Buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µM).

-

Add 100 µL of each dilution to separate wells of the 96-well plate.

-

-

Assay Reaction Setup:

-

Prepare a master mix of the activated proteasome. For each reaction, you will need:

-

Purified 20S Proteasome (e.g., 0.2 µg)

-

1X Assay Buffer

-

SDS (to a final concentration of 0.03%)

-

-

Incubate the proteasome with SDS in the assay buffer for 5-10 minutes at room temperature to activate the enzyme.[1]

-

Aliquot 90 µL of the activated enzyme mixture into the appropriate wells of the 96-well plate.

-

For negative controls: To separate wells, add the proteasome inhibitor (e.g., MG-132) to the activated enzyme mixture before the addition of the substrate.

-

Bring the plate to the desired reaction temperature (e.g., 37°C).

-

-

Initiation of the Reaction:

-

Prepare a working solution of the Z-LLE-AMC substrate in 1X Assay Buffer (e.g., 2X the final desired concentration).

-

Initiate the reaction by adding 10 µL of the substrate working solution to each well containing the activated enzyme. The final volume in each well should be 100 µL.

-

-

Measurement of Fluorescence:

-

Immediately place the plate in a fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of 345-380 nm and an emission wavelength of 445-460 nm.

-

Data Analysis

-

AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (fluorescence units per pmol of AMC).

-

Proteasome Activity:

-

Determine the rate of the reaction (Vmax) from the linear portion of the kinetic curve for each sample (fluorescence units per minute).

-

Subtract the rate of the negative control (with inhibitor) from the rate of the experimental samples to account for non-proteasomal activity.

-

Convert the rate of fluorescence increase to the rate of AMC production (pmol/min) using the slope from the AMC standard curve.

-

The specific activity of the proteasome can be expressed as pmol of AMC released per minute per µg of proteasome.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Z-LLE-AMC assay with purified 20S proteasome.

Signaling Pathway Diagram

Caption: Principle of the Z-LLE-AMC proteasome assay.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.fsu.edu [med.fsu.edu]

- 5. Ubiquitin Proteasome Activity Measurement in Total Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ubpbio.com [ubpbio.com]

- 7. This compound | Proteasome substrate | Hello Bio [hellobio.com]

- 8. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kinetic Proteasome Assay Using Z-Leu-Leu-Glu-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and removal of misfolded or damaged proteins.[1][2][3] The 26S proteasome, the central enzyme of this pathway, is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[1][3][4] Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidylglutamyl-peptide hydrolyzing or PGPH activity).[5]

This document provides a detailed guide for performing a kinetic assay to measure the caspase-like activity of the proteasome using the fluorogenic substrate Z-Leu-Leu-Glu-AMC (Z-LLE-AMC). This assay is a fundamental tool for studying proteasome function and for the screening and characterization of proteasome inhibitors, which are a promising class of therapeutic agents, particularly in oncology.[6][7][8]

Principle of the Assay

The kinetic proteasome assay with Z-LLE-AMC is based on the enzymatic cleavage of the substrate by the proteasome's caspase-like activity. Z-LLE-AMC is a synthetic peptide conjugated to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide bond C-terminal to the glutamate residue by the proteasome, the free AMC is released, resulting in a significant increase in fluorescence intensity. This fluorescence can be monitored over time using a fluorometer, with the rate of fluorescence increase being directly proportional to the proteasome's enzymatic activity.[5]

The excitation and emission wavelengths for free AMC are typically around 360-380 nm and 440-460 nm, respectively.[5][9]

Signaling Pathway and Experimental Workflow

The Ubiquitin-Proteasome System

dot

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Workflow for Kinetic Proteasome Assay

dot

Caption: Experimental workflow for the kinetic proteasome assay.

Data Presentation

Typical Assay Conditions

| Parameter | Recommended Value | Notes |

| Substrate | This compound | Specific for caspase-like activity. |

| Substrate Concentration | 50 - 200 µM[5][9] | Optimal concentration should be determined experimentally. |

| Enzyme Source | Purified 20S/26S proteasome, cell lysates, or tissue extracts | |

| Protein Concentration | 2-5 mg/ml for cell lysates[10] | To be optimized for linear reaction kinetics. |

| Assay Buffer | e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 25 mM KCl, 1 mM MgCl2[11] | Buffer composition may vary. |

| Temperature | 37°C | |

| Incubation Time | 30 - 60 minutes (kinetic reading)[12] | |

| Detection | Fluorescence Plate Reader | Ex/Em: 360-380/440-460 nm.[5][9] |

| Negative Control | Proteasome Inhibitor (e.g., MG132 at 10-100 µM)[10] | To determine proteasome-specific activity. |

Proteasome Kinetic Parameters

| Substrate | Proteasome Type | Km (µM) | Vmax (RFU/min or pmol/min/mg) | kcat/Km (M-1s-1) |

| This compound | 20S/26S | To be determined experimentally | To be determined experimentally | To be determined experimentally |

| Abz-Gly-Pro-Ala-Leu-Ala-Nba | 20S | - | - | 13,000[13][14] |

Note: The kinetic parameters (Km and Vmax) for Z-LLE-AMC should be determined experimentally by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. The provided kcat/Km is for a different substrate and serves as an example of reported kinetic values.

IC50 Values of Common Proteasome Inhibitors

| Inhibitor | Target Proteasome Subunit(s) | Cell Line | IC50 (nM) |

| Bortezomib | β5 > β1 | Myeloma Cell Lines | ~5 - 20 (for chymotrypsin-like activity)[15] |

| Carfilzomib | β5 | AMO-1 | 10[6] |

| MG132 | β5, β1 | - | - |

Note: IC50 values are highly dependent on the experimental conditions, including cell type, inhibitor incubation time, and substrate concentration.

Experimental Protocols

Preparation of Cell Lysates

-

Cell Harvesting : Culture cells to the desired confluency. Harvest cells by centrifugation and wash twice with ice-cold PBS.[10]

-

Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors, excluding proteasome inhibitors).

-

Homogenization : Disrupt the cells by sonication or dounce homogenization on ice.[10]

-

Clarification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

-

Protein Quantification : Collect the supernatant and determine the protein concentration using a standard method such as the Bradford or BCA assay.[10]

-

Storage : Use the lysate immediately or store at -80°C in aliquots.

AMC Standard Curve

-

Prepare AMC Stock Solution : Dissolve AMC powder in DMSO to a final concentration of 10 mM.

-

Prepare Working Standards : Prepare a series of dilutions of the AMC stock solution in assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).[10][16]

-

Plate Setup : Add 100 µL of each standard dilution to the wells of a black, clear-bottom 96-well plate in triplicate.

-

Fluorescence Measurement : Read the fluorescence at Ex/Em 360/440 nm.

-

Plot : Plot the fluorescence intensity (RFU) against the known AMC concentration (µM or pmol/well) to generate a standard curve. The slope of this curve will be used to convert the rate of fluorescence change in the kinetic assay to the rate of substrate cleavage.[12]

Kinetic Proteasome Assay Protocol

-

Assay Plate Preparation :

-

Blank : 100 µL of assay buffer.

-

Negative Control : 50 µL of cell lysate + 10 µL of proteasome inhibitor (e.g., 100 µM MG132 final concentration) + 40 µL of assay buffer.

-

Sample : 50 µL of cell lysate + 50 µL of assay buffer.

-

Add all components except the substrate to the wells of a 96-well plate.

-

-

Pre-incubation : Incubate the plate at 37°C for 15-30 minutes. This step is particularly important for inhibitor studies to allow the inhibitor to bind to the proteasome.[9]

-

Reaction Initiation : Add 10 µL of Z-LLE-AMC stock solution to each well to achieve the desired final concentration (e.g., 100 µM). Mix gently by pipetting.

-

Kinetic Measurement : Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and begin kinetic reading. Measure the fluorescence every 1-2 minutes for 30-60 minutes at Ex/Em 360-380/440-460 nm.[5][9]

-

Data Analysis :

-

Subtract the fluorescence of the blank from all readings.

-

Determine the initial rate of the reaction (Vo) by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).

-

The proteasome-specific activity is the Vo of the sample minus the Vo of the negative control (inhibitor-treated sample).

-

Convert the proteasome-specific activity from RFU/min to pmol/min/mg of protein using the slope from the AMC standard curve and the amount of protein added to the well.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of compounds or buffer components. | Run a blank with all components except the enzyme. Test different assay buffers. |

| Low signal or no activity | Inactive enzyme. Insufficient protein concentration. Incorrect filter settings. | Use fresh lysates or purified enzyme. Increase protein concentration. Verify plate reader settings. |

| Non-linear reaction kinetics | Substrate depletion. Enzyme instability. | Use a lower enzyme concentration or a shorter reaction time. Ensure assay conditions are optimal for enzyme stability. |

| High variability between replicates | Pipetting errors. Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing after adding reagents. |

Conclusion

The kinetic proteasome assay using the fluorogenic substrate this compound is a robust and sensitive method for quantifying the caspase-like activity of the proteasome. This application note provides a comprehensive framework for researchers to successfully implement this assay for basic research and drug discovery applications. Careful optimization of assay parameters and appropriate use of controls are essential for generating reliable and reproducible data.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 3. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. ubpbio.com [ubpbio.com]

- 6. Proteasome inhibitor-adapted myeloma cells are largely independent from proteasome activity and show complex proteomic changes, in particular in redox and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin Proteasome Activity Measurement in Total Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ubpbio.com [ubpbio.com]

- 11. mdpi.com [mdpi.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic studies of the branched chain amino acid preferring peptidase activity of the 20S proteasome: development of a continuous assay and inhibition by tripeptide aldehydes and clasto-lactacystin beta-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. static.igem.org [static.igem.org]

Preparing a Z-Leu-Leu-Glu-AMC Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a Z-Leu-Leu-Glu-AMC stock solution in dimethyl sulfoxide (DMSO). This compound is a fluorogenic peptide substrate used to measure the peptidylglutamyl-peptide hydrolyzing (PGPH) or caspase-like activity of the 20S proteasome.[1][2] Accurate preparation of the stock solution is critical for obtaining reliable and reproducible results in enzyme activity assays. This protocol outlines the necessary materials, step-by-step procedures, and stability information to ensure the integrity of the substrate.

Introduction

Z-Leu-Leu-Glu-7-amido-4-methylcoumarin (Z-LLE-AMC) is a synthetic peptide substrate that is cleaved by the β1 subunit of the 20S proteasome.[3] Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released, resulting in a quantifiable fluorescent signal. The excitation and emission wavelengths for AMC are in the range of 345-380 nm and 445-460 nm, respectively.[1][4][5] This substrate is particularly specific for the constitutive proteasome and is not efficiently hydrolyzed by the immunoproteasome.[4][6] Due to its hydrophobic nature, Z-LLE-AMC is soluble in DMSO, which is the recommended solvent for preparing concentrated stock solutions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C35H44N4O9 | [2] |

| Molecular Weight | 664.75 g/mol | [2] |

| CAS Number | 348086-66-8 | [2] |

| Appearance | White to off-white solid powder | [2] |

| Purity | >95% (HPLC) | [4] |

Table 2: Spectroscopic Properties of Cleaved AMC Fluorophore

| Parameter | Wavelength (nm) | Reference |

| Excitation Wavelength | 345 - 380 | [1][4][5] |

| Emission Wavelength | 445 - 460 | [1][4][5] |

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Reference |

| Lyophilized Powder | -20°C | ≥ 1 year | [4] |

| Lyophilized Powder | -80°C | 2 years | [7] |

| Stock Solution in DMSO | -20°C | 1 month | [7][8] |

| Stock Solution in DMSO | -80°C | 6 months | [7] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (amber or wrapped in foil to protect from light)

-

Pipette and sterile pipette tips

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (664.75 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.65 mg of the peptide.

-

Weighing: Carefully weigh the calculated amount of this compound powder in a suitable microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If needed, brief sonication can be used to aid dissolution.[9]

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in light-protected microcentrifuge tubes.[1]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8] Protect the stock solution from light.[4]

Safety Precautions

-

Work in a well-ventilated area.

-

Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

-

DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Diagrams

Caption: Workflow for preparing this compound stock solution.

Application in Proteasome Activity Assays